2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
Beschreibung
The compound 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-chlorobenzyl substituent at position 3 of the heterocyclic core and an acetamide side chain substituted with a 2,4-difluorophenyl group.
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N6O2/c20-12-3-1-11(2-4-12)8-28-18-17(25-26-28)19(30)27(10-23-18)9-16(29)24-15-6-5-13(21)7-14(15)22/h1-7,10H,8-9H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNITYFHWGHYDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a triazolopyrimidine derivative known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available literature.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
- IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide
- InChI Key : LTDQYCLZHHYUMG-UHFFFAOYSA-N
This compound features a complex structure that includes a triazole ring fused to a pyrimidine core, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Preparation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Achieved via electrophilic substitution reactions.
- Formation of the Amide Bond : The methylphenylacetamide moiety is attached through amide bond formation under controlled conditions to ensure high yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate signaling pathways by binding to cellular receptors. The exact mechanisms can vary depending on the biological context and target.
Biological Activities
Research indicates that compounds similar to this triazolopyrimidine derivative exhibit a range of pharmacological activities:
Antimicrobial Activity
Studies have shown that triazolopyrimidine derivatives possess significant antimicrobial properties. For instance, they have been tested against various bacterial strains and exhibited effective inhibition .
Anticancer Properties
Triazolopyrimidine compounds are also being investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
Other Biological Activities
Triazolopyrimidine derivatives have also been reported to possess antiviral and antifungal activities. Their ability to inhibit viral replication and fungal growth has been documented in several studies .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
- Anticancer Activity in Cell Lines : In vitro studies on cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, demonstrating its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound has been studied extensively, revealing several promising applications:
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer effects. The mechanism of action typically involves:
- Inhibition of key enzymes involved in cell proliferation.
- Interaction with cellular pathways that regulate tumor growth.
For instance, docking studies have shown that derivatives can effectively inhibit cancer cell lines by targeting specific molecular pathways. The presence of functional groups like the triazole and pyrimidine rings enhances the binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various pathogens. Studies have shown that related compounds exhibit activity against:
- Mycobacterium tuberculosis : Similar derivatives have shown IC50 values ranging from 1.35 to 2.18 μM.
This suggests that the compound could be further explored for its effectiveness against resistant strains of bacteria.
Anti-inflammatory Effects
In silico studies indicate that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation in various conditions.
Case Studies
Several studies have provided insights into the efficacy and safety profile of this compound:
Case Study 1: Antitubercular Activity
A study evaluated substituted triazolopyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to our target compound. These findings suggest a pathway for developing new treatments for tuberculosis.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development in therapeutic applications.
Analyse Chemischer Reaktionen
Core Triazolopyrimidine Reactivity
The triazolo[4,5-d]pyrimidine core is electrophilic at positions adjacent to the electron-deficient nitrogen atoms. Key reactions include:
Nucleophilic Substitution
The C-6 position of the pyrimidine ring is susceptible to nucleophilic attack due to electron-withdrawing effects from the triazole and carbonyl groups. For example:
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Ammonia or amine derivatives can displace leaving groups (e.g., halides) at C-6 under reflux in polar aprotic solvents (DMF, DMSO).
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | DMF, 80°C, K₂CO₃ | C-6 substituted triazolopyrimidine | 65–78% |
Cyclization Reactions
The triazole ring facilitates cyclization with bifunctional reagents. For instance, reaction with thiourea forms fused thiazole derivatives:
Acetamide Functional Group Reactivity
The N-(2,4-difluorophenyl)acetamide moiety undergoes typical acyl reactions:
Hydrolysis
Under acidic or basic conditions, the acetamide group hydrolyzes to the corresponding carboxylic acid:
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Conditions : 6M HCl, reflux (acidic) or NaOH/EtOH, 60°C (basic).
-
Applications : Hydrolysis is critical for prodrug activation or metabolite studies.
Cross-Coupling Reactions
The difluorophenyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when activated by electron-withdrawing substituents :
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O, 100°C | Biaryl derivatives | 50–65% |
Halogen-Specific Reactions
The 4-chlorobenzyl and 2,4-difluorophenyl groups enable halogen-directed chemistry:
Nucleophilic Aromatic Substitution (SNAr)
The para-chlorine on the benzyl group is activated for substitution by strong nucleophiles (e.g., alkoxides, amines):
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Applications : Functionalization for solubility or targeting modifications.
Fluorine-Hydrogen Bonding Interactions
The difluorophenyl group engages in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets), as observed in analogs like SAR125844 :
| Biological Target | Interaction Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| c-Met kinase | H-bonding with F atoms | 4.2 |
Pyrimidine Ring Reduction
The 7-oxo group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, altering electronic properties:
Benzyl Chloride Oxidation
The 4-chlorobenzyl group resists oxidation under mild conditions but may undergo radical-based degradation under UV light.
Biochemical Interactions
The compound inhibits kinases (e.g., c-Met) through:
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ATP-binding pocket competition : The triazolopyrimidine core mimics purine binding .
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Halogen interactions : Chlorine and fluorine enhance binding via hydrophobic and dipole interactions .
| Kinase Target | Inhibition IC₅₀ | Selectivity | Reference |
|---|---|---|---|
| c-Met | 1.57–31.52 nM | 306-fold vs. VEGFR-2 |
Stability and Degradation
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Photodegradation : The difluorophenyl group shows sensitivity to UV light, forming dehalogenated byproducts.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under prolonged acidic/basic conditions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The triazolo[4,5-d]pyrimidine core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Implications
Lipophilicity: The 4-chlorobenzyl group in the target compound likely confers higher lipophilicity compared to the 3-chlorophenyl group () due to para-substitution allowing optimal hydrophobic interactions .
Electronic Effects :
- Fluorine atoms in the target’s acetamide enhance electron-withdrawing properties, which may stabilize interactions with target proteins (e.g., kinases) compared to methyl groups in ’s analog .
- The benzyl group in lacks chlorine, reducing electron-deficient character and possibly weakening binding affinity .
Steric Considerations :
Metabolic Stability and Toxicity
- Chlorine atoms (e.g., in and ) may increase toxicity risks due to bioaccumulation tendencies, though this requires experimental validation .
Q & A
Basic: What structural features of this compound are critical for its potential bioactivity?
The compound’s bioactivity is attributed to its triazolopyrimidine core, which facilitates interactions with enzymes (e.g., kinases) via hydrogen bonding and π-π stacking. The 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the 2,4-difluorophenyl acetamide moiety may confer selectivity toward specific biological targets (e.g., receptors with hydrophobic pockets). Structural analogs in and demonstrate that halogenated aryl groups (Cl, F) are pivotal for modulating binding affinity and metabolic stability .
Basic: What synthetic strategies are recommended for constructing the triazolopyrimidine core?
The triazolopyrimidine core is typically synthesized via:
Cyclocondensation : Reacting 5-amino-1,2,3-triazole-4-carboxylic acid derivatives with β-ketoesters under acidic conditions.
Post-functionalization : Introducing substituents (e.g., 4-chlorobenzyl) through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups).
- Key reagents : DMF as a solvent, triethylamine as a base, and Pd catalysts for cross-coupling ().
- Optimization : Monitor reaction progress via HPLC or TLC to minimize byproducts like regioisomeric triazoles .
Advanced: How can conflicting bioactivity data across similar analogs be resolved?
Conflicting results (e.g., variable IC50 values) may arise from differences in assay conditions or substituent effects. To address this:
Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like ATP concentration.
Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity. shows that even minor changes (e.g., methyl vs. trifluoromethyl groups) drastically alter potency .
Computational docking : Model interactions with target proteins (e.g., CDK2) to identify critical binding residues and validate with mutagenesis studies .
Advanced: What methodologies are effective for optimizing reaction yields in multi-step syntheses?
Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). highlights DoE’s utility in reducing trial-and-error approaches .
Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation.
Workup optimization : Employ liquid-liquid extraction with ethyl acetate/water for polar byproducts, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can AI/ML enhance the design of derivatives with improved pharmacokinetic properties?
Generative models : Train ML algorithms on datasets of triazolopyrimidines (e.g., PubChem entries) to predict logP, solubility, and metabolic stability.
Reaction pathway prediction : Tools like ICReDD’s quantum-chemical reaction path search ( ) can propose energetically favorable synthetic routes.
Feedback loops : Integrate experimental data (e.g., bioavailability in murine models) to refine predictive models iteratively .
Advanced: What analytical techniques are essential for characterizing this compound’s purity and structure?
NMR spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the triazolopyrimidine core (e.g., distinguishing N1 vs. N2 substitution).
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex aromatic regions.
Mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ with <3 ppm error).
HPLC-DAD/ELSD : Assess purity (>95%) using C18 columns (acetonitrile/water gradient). and emphasize the need for orthogonal methods to detect trace impurities .
Advanced: How can discrepancies in enzyme inhibition data be reconciled across studies?
Validate assay conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance) and cofactor concentrations (e.g., Mg2+ for kinases).
Off-target profiling : Screen against related enzymes (e.g., CDK4 vs. CDK6) to rule out pan-inhibition.
Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify binding modes. used this approach to explain selectivity differences in thiazolopyrimidine analogs .
Advanced: What strategies mitigate degradation during long-term storage?
Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent oxidation.
Degradant identification : Use LC-MS/MS to characterize hydrolysis products (e.g., acetamide cleavage) and adjust storage conditions accordingly .
Advanced: How to prioritize derivatives for in vivo testing based on in vitro data?
ADME-Tox profiling :
- Caco-2 permeability : Predict intestinal absorption.
- Microsomal stability : Use liver microsomes (human/rodent) to estimate metabolic clearance.
PK/PD modeling : Relate plasma concentration (AUC) to target engagement (e.g., kinase inhibition).
In silico toxicity : Screen for hERG inhibition or CYP450 interactions using tools like Derek Nexus. emphasizes prioritizing compounds with >50% oral bioavailability in preclinical models .
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